3-(4-Acetyl-phenyl)-4-(2-methyl-1H-indol-3-yl)-pyrrole-2,5-dione
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Overview
Description
3-(4-Acetylphenyl)-4-(2-methyl-1h-indol-3-yl)-1h-pyrrole-2,5-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-4-(2-methyl-1h-indol-3-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Pyrrole formation: The pyrrole ring can be constructed through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrole rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetylphenyl)-1H-indole-2,5-dione
- 4-(2-Methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Uniqueness
The uniqueness of 3-(4-Acetylphenyl)-4-(2-methyl-1h-indol-3-yl)-1h-pyrrole-2,5-dione lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H16N2O3/c1-11-17(15-5-3-4-6-16(15)22-11)19-18(20(25)23-21(19)26)14-9-7-13(8-10-14)12(2)24/h3-10,22H,1-2H3,(H,23,25,26) |
InChI Key |
LGHDIBIVUUDHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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